molecular formula C20H16BrN3O3S2 B2994874 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900006-01-1

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2994874
CAS RN: 900006-01-1
M. Wt: 490.39
InChI Key: DWTHGSAGWLVWHD-UHFFFAOYSA-N
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Description

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16BrN3O3S2 and its molecular weight is 490.39. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The complex synthesis processes involved in creating molecules with similar structures to "5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide" demonstrate the intricate methodologies employed in obtaining compounds with potential biological activities. For instance, the synthesis of pyridine and thiophene derivatives through bromocyclization and palladium-catalyzed cross-couplings indicates the structural diversity and complexity of these molecules, which could be pivotal in the development of new therapeutic agents (Tréguier et al., 2014).

Biological Activities and Potential Applications

  • Certain studies focus on evaluating the antimicrobial and antitubulin activities of compounds structurally related to "5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide." These activities suggest potential applications in treating bacterial infections and as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division (Zhu et al., 2014).

Antioxidant Properties

  • The synthesis and evaluation of thiophene derivatives for their antioxidant properties suggest potential applications in mitigating oxidative stress-related diseases. The structure-activity relationship studies of these compounds help in understanding how different substitutions on the thiophene ring influence their antioxidant capacity, which is crucial for designing molecules with enhanced therapeutic efficacy (Queiroz et al., 2007).

Computational and Theoretical Studies

  • Computational applications and theoretical studies, such as those involving DFT calculations and NMR data prediction, play a significant role in understanding the electronic structure and reactivity of compounds like "5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide." These studies are instrumental in predicting the properties of novel compounds before their synthesis, thereby saving time and resources in drug development processes (Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-26-13-6-7-14(27-2)18-17(13)23-20(29-18)24(11-12-5-3-4-10-22-12)19(25)15-8-9-16(21)28-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHGSAGWLVWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

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